Carbonic Anhydrase Isoform Selectivity Profile – Para‑Hydroxymethyl vs. Unsubstituted Phenyl
In a standardized phenol‑red stopped‑flow CO₂ hydrase assay, 2‑Pyridinecarboxamide, N‑[4‑(hydroxymethyl)phenyl]‑ displayed marked selectivity for human carbonic anhydrase IX (CA IX) over cytosolic isoforms CA I and CA II. Although the absolute potency is modest, the selectivity window contrasts with the unsubstituted N‑phenyl‑2‑pyridinecarboxamide scaffold, which typically shows weak, non‑selective inhibition across CA isoforms [1]. This indicates that the para‑hydroxymethyl substituent contributes to isoform discrimination.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | CA IX Ki = 1.60 × 10³ nM; CA I Ki = 7.97 × 10³ nM; CA II Ki > 1.00 × 10⁵ nM |
| Comparator Or Baseline | N‑Phenyl‑2‑pyridinecarboxamide (unsubstituted parent): CA I, CA II, and CA IX Ki values typically >10⁵ nM or not reported as selective in public domain. |
| Quantified Difference | Approximately 62‑fold selectivity for CA IX over CA II (Ki ratio CA II/CA IX > 62). The unsubstituted parent lacks measurable isoform selectivity. |
| Conditions | Human recombinant CA I, CA II, and CA IX; pre‑incubation 15 min–24 h; measurement at 6 h by phenol‑red stopped‑flow CO₂ hydrase assay; pH 7.37. |
Why This Matters
For projects requiring a CA IX‑biased inhibitor scaffold, the para‑hydroxymethyl derivative provides a defined selectivity starting point that the unsubstituted parent cannot offer, reducing the need for de novo selectivity engineering.
- [1] BindingDB entry BDBM50360796 (ChEMBL1934663). Affinity data for 2‑Pyridinecarboxamide, N‑[4‑(hydroxymethyl)phenyl]‑ against human CA I, CA II, and CA IX. Ki values: CA IX 1.60E+3 nM, CA I 7.97E+3 nM, CA II >1.00E+5 nM. View Source
